

In-Depth Technical Guide to NCS-MP-NODA (CAS Number: 1374994-81-6)

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Compound of Interest

Compound Name: NCS-MP-NODA

Cat. No.: B6320934

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For Researchers, Scientists, and Drug Development Professionals

Core Summary

NCS-MP-NODA, with the CAS number 1374994-81-6, is a bifunctional chelator essential in the field of nuclear medicine and molecular imaging. Its chemical name is 2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid. This compound is primarily utilized for the development of radiopharmaceuticals, specifically for positron emission tomography (PET) imaging. The key function of **NCS-MP-NODA** lies in its ability to stably chelate radionuclides, most notably Aluminum-18F ($[^{18}\text{F}]\text{AlF}$), and to covalently conjugate to biomolecules such as peptides and antibodies through its isothiocyanate functional group. A significant application is its use in labeling the peptide DK222 for the in-vivo quantification of Programmed Death-Ligand 1 (PD-L1) expression in various cancers, offering a non-invasive method to assess potential candidates for immunotherapy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical and Physical Properties

The fundamental properties of **NCS-MP-NODA** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference(s)
CAS Number	1374994-81-6	[5]
Molecular Formula	C ₁₈ H ₂₄ N ₄ O ₄ S	
Molecular Weight	392.47 g/mol	
Appearance	White Powder	
Synonyms	NODA-Bz-SCN	

Experimental Protocols

Synthesis of NCS-MP-NODA Precursors

While a detailed, step-by-step synthesis protocol for **NCS-MP-NODA** is not readily available in the public domain, the synthesis of its core structure, NODA (1,4,7-triazonane-1,4-diacetic acid), and related bifunctional chelators has been described. The general approach involves the protection of the amine groups of the triazacyclononane ring, followed by alkylation to introduce the diacetic acid moieties and the functionalized benzyl group. The final steps typically involve deprotection and conversion of a precursor group (e.g., an amine or nitro group on the benzyl ring) to the isothiocyanate functionality.

Conjugation of NCS-MP-NODA to Peptides

The isothiocyanate group (-N=C=S) of **NCS-MP-NODA** reacts with primary amine groups (e.g., the N-terminus or the ε-amino group of lysine residues) on peptides to form a stable thiourea bond.

Detailed Protocol for Peptide Conjugation:

- **Peptide Preparation:** Dissolve the peptide (e.g., DK222) in a suitable buffer. A common choice is a bicarbonate or borate buffer with a pH of 8.5-9.0 to ensure the deprotonation of the amino groups. The peptide concentration is typically in the range of 1-5 mg/mL.
- **Chelator Solution:** Prepare a fresh stock solution of **NCS-MP-NODA** in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- **Reaction Mixture:** Add a 5 to 20-fold molar excess of the **NCS-MP-NODA** solution to the peptide solution. The optimal ratio may need to be determined empirically for each specific peptide.
- **Incubation:** Gently mix the reaction mixture and incubate at room temperature or slightly elevated (e.g., 37°C) for 1 to 4 hours. The reaction should be protected from light.
- **Purification:** The resulting peptide-chelator conjugate is purified from excess unconjugated chelator and other reaction components using reversed-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** The purified conjugate should be characterized by mass spectrometry to confirm the successful conjugation and to determine the exact mass of the product.

Radiolabeling with Aluminum-18F ($[^{18}\text{F}]\text{AlF}$)

The NODA macrocycle of the **NCS-MP-NODA** conjugate is designed to chelate the $[^{18}\text{F}]\text{AlF}^{2+}$ complex with high stability. This "one-pot" labeling method is advantageous for its simplicity and efficiency.

Detailed Protocol for $[^{18}\text{F}]\text{AlF}$ Labeling:

- **$[^{18}\text{F}]\text{Fluoride}$ Preparation:** Obtain aqueous $[^{18}\text{F}]\text{fluoride}$ from a cyclotron target. The fluoride is typically trapped on an anion exchange cartridge and eluted with a small volume of saline or a buffer solution.
- **Formation of $[^{18}\text{F}]\text{AlF}^{2+}$:** To the aqueous $[^{18}\text{F}]\text{fluoride}$ solution, add a solution of aluminum chloride (AlCl_3) in a suitable buffer, typically sodium acetate buffer with a pH of 4.0-4.5. The mixture is briefly incubated at room temperature to allow for the formation of the $[^{18}\text{F}]\text{AlF}^{2+}$ complex.
- **Labeling Reaction:** Add the **NCS-MP-NODA**-peptide conjugate to the $[^{18}\text{F}]\text{AlF}^{2+}$ solution. The reaction mixture is then heated, typically at 100-110°C, for 10-15 minutes. The presence of a co-solvent like ethanol can improve the radiochemical yield.
- **Purification:** The $[^{18}\text{F}]\text{AlF}$ -labeled peptide is purified from unreacted $[^{18}\text{F}]\text{fluoride}$ and other impurities using solid-phase extraction (SPE) cartridges (e.g., C18).

- **Quality Control:** The radiochemical purity and specific activity of the final product are determined by radio-HPLC.

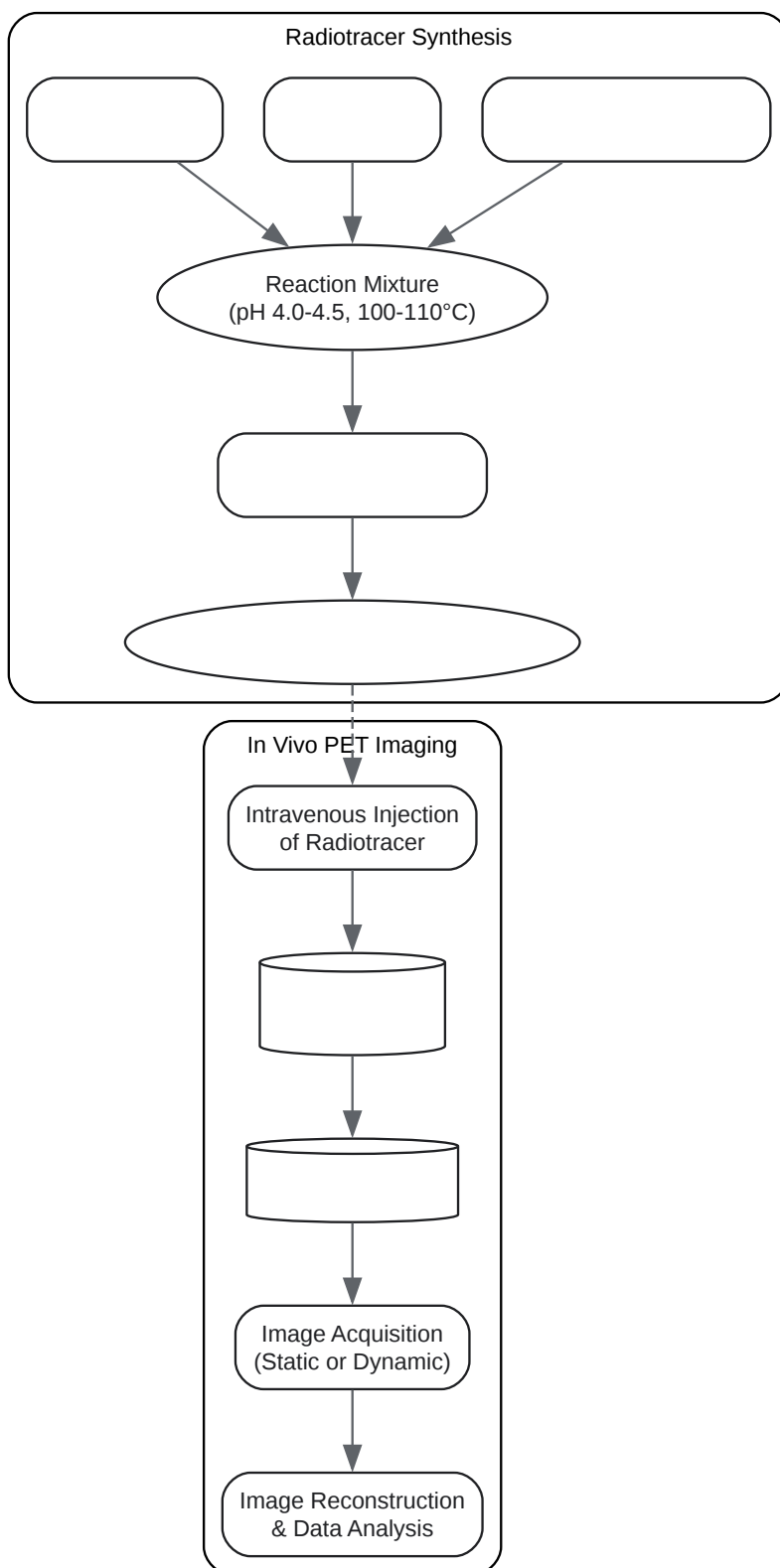
Quantitative Data

The following table summarizes typical quantitative data obtained for peptides labeled with [^{18}F]AIF using NODA-based chelators. It is important to note that these values can vary depending on the specific peptide and experimental conditions.

Parameter	Typical Value Range	Reference(s)
Radiochemical Yield (decay-corrected)	55 - 89%	
Specific Activity	High (e.g., 1.28 Ci/ μmol)	
In Vitro Stability (in human serum at 37°C)	Stable for at least 4 hours (no significant defluorination observed)	

Visualizations

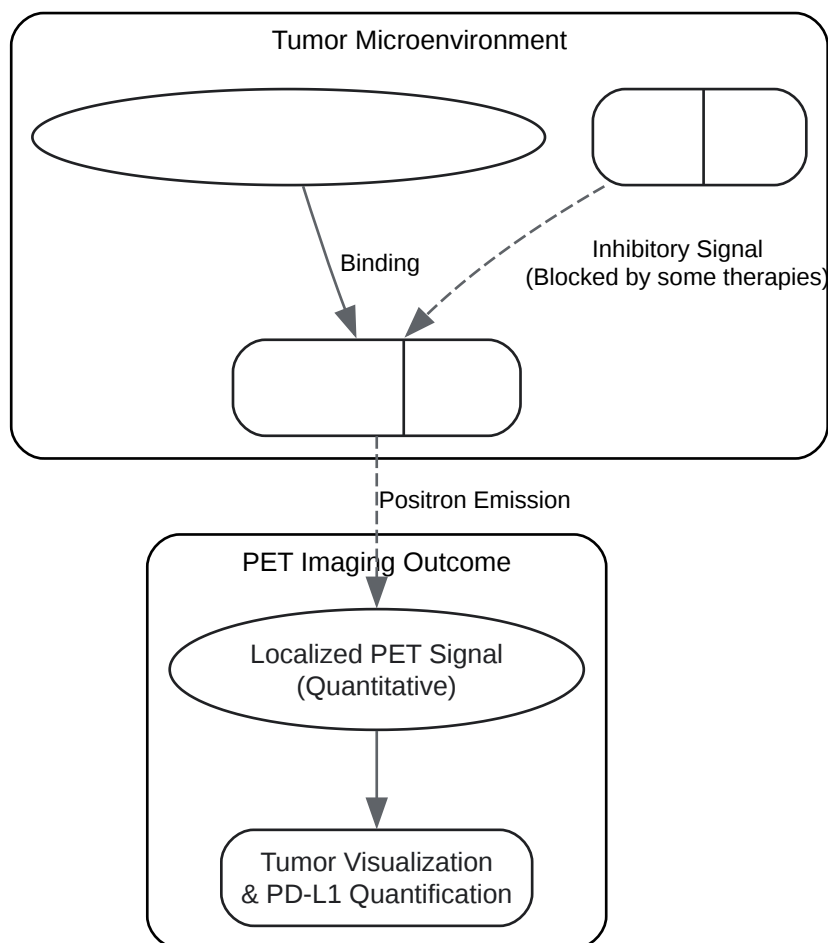
Experimental Workflow for Radiolabeling and Imaging



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Caption: Workflow for the synthesis of an [^{18}F]AIF-labeled peptide and its application in preclinical PET imaging.

Signaling Pathway in PD-L1 Targeted PET Imaging



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Caption: Mechanism of PD-L1 targeted PET imaging using a radiolabeled peptide.

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